2-fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound "2-fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse pharmacological activities. The presence of a fluorobenzyl and chlorophenyl group suggests potential for interaction with biological targets, and the triazole core is a common motif in many drugs.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of azides and alkynes, a process known as the Huisgen cycloaddition. However, the specific synthesis of the compound is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized using starting compounds like 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which undergo further reactions to yield a variety of triazole derivatives with potential biological activities .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be confirmed using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography . For instance, the crystal structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, was determined and showed intramolecular hydrogen bonding and π-π stacking interactions, which are crucial for the stability of the molecule . These structural features are likely to be present in the compound of interest as well.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including debenzylation when subjected to Pd/C and hydrogen in the presence of 1,1,2-trichloroethane . This reaction is selective, as triazoles with certain substituents, such as phenyl or benzyl, are resistant to debenzylation. The presence of a fluorobenzyl group in the compound of interest suggests that it may also be resistant to such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as fluorine and chlorine, can affect the lipophilicity, electronic distribution, and potential for forming hydrogen bonds with biological targets . The compound's crystal structure can reveal weak hydrogen and chalcogen bonds, as well as noncovalent interactions like F···π and S···C(π) contacts, which are important for its supramolecular assembly and biological activity .
Scientific Research Applications
Molecular Interactions and Structural Analysis
- π-Hole Tetrel Bonding Interactions : Ahmed et al. (2020) studied the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, revealing the formation of self-assembled dimers in solid state through O⋯π-hole tetrel bonding interactions. This insight is crucial for understanding molecular self-assembly and designing novel materials with specific properties (Ahmed et al., 2020).
Synthesis and Characterization
- Novel Heterocyclic Compounds : Bekircan et al. (2015) focused on synthesizing new compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which were characterized and tested for lipase and α-glucosidase inhibition. This work contributes to the development of new pharmaceuticals by exploring the bioactivity of triazole derivatives (Bekircan, Ülker, & Menteşe, 2015).
Chemical Properties and Potential Applications
- Synthesis and Corrosion Inhibition : Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles and evaluated their potential as inhibitors against acidic corrosion of steels. This research suggests that such compounds could be used to protect metals from corrosion, indicating their importance in industrial applications (Negrón-Silva et al., 2013).
Quantum Mechanical Studies
- Light Harvesting Properties : Mary et al. (2019) conducted quantum mechanical studies on aromatic halogen-substituted compounds, including triazole derivatives, to investigate their potential light-harvesting properties. Such properties are significant for the development of novel materials for solar energy conversion (Mary et al., 2019).
Antioxidant and Antitumor Activities
- Antitumor Activity : Mortimer et al. (2006) synthesized a series of 2-phenylbenzothiazoles, revealing that certain fluorinated derivatives exhibit potent and selective inhibitory activity against cancer cell lines. This finding highlights the potential of fluorinated triazole derivatives in the development of new anticancer drugs (Mortimer et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVOUUHRCCHWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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